2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
HIV-1 Attachment Inhibitors
The compound has been explored in the context of developing inhibitors for human immunodeficiency virus type 1 (HIV-1) attachment. A study by Regueiro-Ren et al. (2013) described a series of HIV-1 attachment inhibitors that target the viral envelope protein gp120. These inhibitors, including analogs of 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one, demonstrated subnanomolar potency in inhibiting HIV-1 and showed good pharmacokinetic profiles in vivo. This research highlighted the potential of such compounds in the development of new therapeutics for HIV-1 (Regueiro-Ren et al., 2013).
Solid-Phase Peptide Synthesis
Another significant application involves solid-phase peptide synthesis (SPPS). Tornøe et al. (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, enabling the synthesis of [1,2,3]-triazoles within peptide backbones or side chains. This methodology, compatible with SPPS on polar supports, underscores the versatility of azido compounds like this compound in the synthesis of diversely substituted [1,2,3]-triazoles, pivotal for developing novel peptidomimetics and drug candidates (Tornøe et al., 2002).
Antimicrobial Agents
The search for new antimicrobial agents has also benefited from research on azido compounds. Zaidi et al. (2021) synthesized a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, demonstrating excellent yields. These compounds, structurally related to this compound, were characterized for their antimicrobial activities, showing potency comparable to or greater than conventional medicines. This work illustrates the potential of azido derivatives in the discovery and development of new antimicrobial agents (Zaidi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-azido-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-9(2)8-14-3-5-15(6-4-14)10(16)7-12-13-11/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGOSBQWYIAGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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